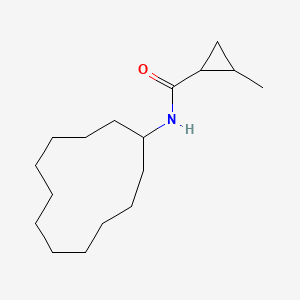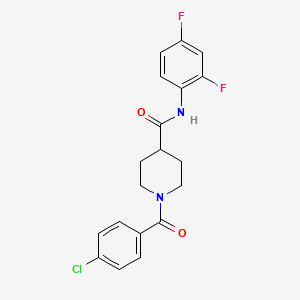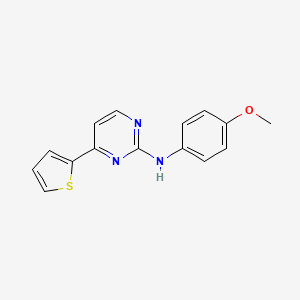![molecular formula C13H20N2OS B6057144 N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6057144.png)
N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen (N), and a thienyl group, which is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a rigid, three-dimensional structure, while the acetamide group can participate in hydrogen bonding, and the thienyl group contributes to the compound’s aromaticity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The piperidine nitrogen might act as a base or a nucleophile, the carbonyl group in the acetamide could be attacked by nucleophiles, and the thienyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group might increase its solubility in polar solvents, while the aromatic thienyl group might contribute to its UV-visible absorption spectrum .作用機序
Target of Action
N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide is a novel benzamide derivative . Benzamide derivatives have been found to interact with a variety of receptors in the central nervous system . .
Mode of Action
It is known that benzamide derivatives can have strong opioid analgesic activity . They can interact with opioid receptors in the central nervous system, leading to changes such as pain relief .
Biochemical Pathways
Opioid receptors, which benzamide derivatives can interact with, are involved in numerous biochemical pathways related to pain perception and response .
Result of Action
Benzamide derivatives have been found to have various pharmacological activities such as sedative, antitussive, or anticonvulsant activities .
生化学分析
Biochemical Properties
N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptors in the central nervous system, potentially influencing neurotransmitter activity . The nature of these interactions often involves binding to receptor sites, which can modulate the activity of the receptors and influence downstream signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in neurotransmission, leading to changes in cellular responses. Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, which can lead to either inhibition or activation of these targets . This binding can result in changes in gene expression, either upregulating or downregulating the expression of certain genes. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential long-term impacts in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter activity without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including disruptions in normal cellular function and potential damage to tissues. Understanding the dosage effects is essential for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with metabolic enzymes, which can lead to its biotransformation into different metabolites . These metabolic pathways can influence the compound’s activity and duration of action within the body. Additionally, the compound’s interaction with cofactors and other metabolic intermediates can affect the overall metabolic flux and levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its effects on cellular processes.
特性
IUPAC Name |
N-(2-piperidin-1-ylethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c16-13(11-12-5-4-10-17-12)14-6-9-15-7-2-1-3-8-15/h4-5,10H,1-3,6-9,11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXSTTBRSYREIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6057070.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)
![methyl (1-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6057101.png)
![4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6057108.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B6057119.png)
![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one](/img/structure/B6057129.png)


![ethyl 1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6057142.png)

![2-[(1-cyclohexyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B6057150.png)
![1-methyl-3-N,4-N-bis[1-(1-methylpyrazol-3-yl)ethyl]pyrazole-3,4-dicarboxamide](/img/structure/B6057153.png)


